8PP Demonstrates 2-Fold Higher Tyrosinase Inhibition Potency Than Industry Standard Kojic Acid
8PP (2′,4′-dihydroxy-5′-(1‴,1‴-dimethylallyl)-8-prenylpinocembrin) exhibited the most potent anti-tyrosinase activity among all flavanones isolated from D. elegans, with an IC50 value approximately 2.1-fold lower (more potent) than kojic acid, the widely used positive control and industry reference inhibitor [1].
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.32 ± 0.01 μM |
| Comparator Or Baseline | Kojic acid: 4.93 ± 0.01 μM |
| Quantified Difference | 2.1-fold more potent than kojic acid |
| Conditions | In vitro spectrophotometric tyrosinase inhibition assay; fungal (mushroom) tyrosinase |
Why This Matters
For cosmetic and dermatological R&D programs seeking alternatives to kojic acid with improved potency, 8PP offers a quantifiable 2.1-fold potency advantage in the same assay system.
- [1] Peralta MA, Santi MD, Agnese AM, Cabrera JL, Ortega MG. Flavanoids from Dalea elegans: Chemical reassignment and determination of kinetics parameters related to their anti-tyrosinase activity. Phytochemistry Letters. 2014;10:260-267. View Source
